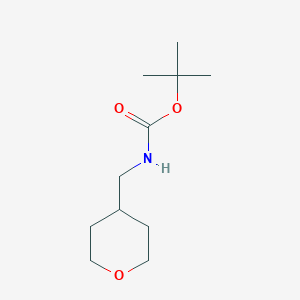

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(oxan-4-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-9-4-6-14-7-5-9/h9H,4-8H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZGVSQZONQUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Purification Techniques

-

Crystallization : Use hexane/ethyl acetate mixtures to isolate the product.

-

Chromatography : Silica gel with hexane/EtOAc (4:1) achieves >99% purity.

-

Acid-Base Extraction : Adjust pH to 3–6 during workup to remove unreacted amine.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : C 58.7%, H 9.4%, N 5.7% (calc. for C₁₂H₂₃NO₄).

Applications and Further Research

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate serves as a precursor for:

-

Pharmaceutical Intermediates : Antiviral and anticancer agents.

-

Peptide Synthesis : Boc-deprotection with TFA yields free amines for coupling.

Future Directions :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound's structure allows for modifications that can enhance its biological activity. It is being explored as a potential lead compound in the development of drugs targeting various diseases due to its ability to interact with specific biological targets such as enzymes and receptors .

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit certain enzymatic activities, making it useful in studying metabolic pathways and enzyme functions .

2. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions .

- Building Block for Complex Molecules : It is utilized as a building block in the synthesis of other functionalized compounds, enhancing the diversity of chemical libraries available for research .

3. Material Science

- Development of Specialty Chemicals : The unique properties of this compound make it suitable for creating specialty chemicals used in various industrial applications. Its stability and reactivity can be exploited to develop new materials with desirable characteristics .

Case Studies

-

Enzyme Inhibition Research

- A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways related to cancer progression. The findings suggested potential therapeutic applications in oncology.

-

Synthesis of Novel Compounds

- Researchers utilized this compound as a precursor to synthesize novel derivatives that showed enhanced biological activity against bacterial strains, indicating its potential role in antibiotic development.

- Material Development

Mechanism of Action

The mechanism of action of tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Molecular Weight and Solubility

- tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate: Molecular weight = 216.28 g/mol (calculated). Limited solubility data; typically stored at 2–8°C in inert atmospheres .

- tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate: Molecular weight = 230.27 g/mol. Higher polarity due to the cyano group, enhancing aqueous solubility .

- tert-Butyl ((4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate : Molecular weight = 325.83 g/mol. Chlorophenyl substitution increases hydrophobicity .

Spectroscopic Data

- tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate: ¹H NMR (300 MHz, CDCl₃) δ 8.22 (s, 1H), 3.56 (d, J=6.6 Hz, 2H), 1.36 (s, 9H) .

Biological Activity

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a tetrahydro-pyran ring, and a carbamate functional group. The molecular formula is C10H19N2O2, with a molecular weight of approximately 199.27 g/mol. The presence of the tert-butyl moiety is known to enhance solubility and stability, which are critical factors for biological activity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in pharmacology. This compound exhibits potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures can influence several biological pathways. For instance, the unique stereochemistry of this compound may contribute to its interaction with specific receptors or enzymes, potentially affecting cellular signaling pathways. However, the precise mechanisms require further exploration through in vitro and in vivo studies.

Case Studies and Research Findings

-

Pharmacological Studies :

- A study demonstrated that related carbamate compounds can act as inhibitors of specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Another investigation highlighted the potential of similar compounds as modulators of estrogen receptors, which could have implications for hormone-related therapies .

-

Synthesis and Modification :

- Synthesis methods for this compound often involve acylation reactions that modify the amino group to enhance biological activity. This modification can lead to improved pharmacokinetic properties .

- The synthesis process emphasizes the importance of stereochemical configuration, as different isomers may exhibit varying degrees of biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | Structure | Significant pharmacological activity due to stereochemistry |

| tert-butyl N-(2-aminoethyl)carbamate | Structure | Simpler structure; used primarily in peptide synthesis |

| tert-butyl (trans-4-amino-tetrahydro-pyran) | Structure | Lacks carbamate functionality; different reactivity profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in the tetrahydro-2H-pyran-4-ylmethylamine precursor. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.1 amine to Boc anhydride) are critical for minimizing side products like over-alkylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : Key signals include the tert-butyl singlet at ~1.4 ppm (9H) in H NMR and carbamate carbonyl at ~155 ppm in C NMR. The tetrahydro-2H-pyran ring protons resonate between 3.2–4.0 ppm (axial/equatorial splitting) .

- Mass Spectrometry : ESI-MS should show [M+H] or [M+Na] peaks matching the molecular weight (calculated: ~243.3 g/mol).

- HPLC-PDA : Retention time consistency under gradient elution (C18 column, acetonitrile/water) ensures purity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is prone to hydrolysis under acidic conditions (e.g., TFA cleavage) .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetrahydro-2H-pyran ring influence regioselectivity in downstream reactions?

- Methodological Answer : The tetrahydro-2H-pyran moiety introduces steric hindrance and electron-donating effects via its oxygen atom. In cross-coupling reactions (e.g., Suzuki-Miyaura), the methyl group’s position on the pyran ring can direct electrophilic substitutions to the para position. Computational modeling (DFT) and kinetic studies (e.g., monitoring reaction intermediates via LC-MS) are advised to map electronic effects .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of structurally similar carbamates?

- Methodological Answer : Discrepancies in toxicity data (e.g., acute vs. chronic exposure) require:

- In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay).

- In silico tools : Apply QSAR models (e.g., OECD Toolbox) to predict LD and prioritize in vivo testing.

- Literature triangulation : Cross-reference SDS data (e.g., vs. ) to identify context-specific hazards (e.g., photodegradation byproducts) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Exothermicity : Boc protection reactions may generate heat; use jacketed reactors with controlled cooling.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., tert-butyl methyl ether/hexane) for large batches.

- Byproduct management : Monitor for di-Boc byproducts via inline IR spectroscopy and optimize stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.